Methyl 2-(4-amino-3-methylphenyl)acetate

Catalog No.
S14548982
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-amino-3-methylphenyl)acetate

Product Name

Methyl 2-(4-amino-3-methylphenyl)acetate

IUPAC Name

methyl 2-(4-amino-3-methylphenyl)acetate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6,11H2,1-2H3

InChI Key

GFGOYQKOFLPPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)N

Methyl 2-(4-amino-3-methylphenyl)acetate is a chemical compound with the molecular formula C10H13NO2. It features a methyl ester functional group and an amino group attached to a phenyl ring, specifically at the para position relative to the methyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties that can influence its reactivity and biological activity.

  • Oxidation: The amino group can be oxidized to form nitro derivatives or other oxidized products.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The products formed depend on the specific conditions and reagents utilized in each reaction.

Methyl 2-(4-amino-3-methylphenyl)acetate exhibits potential biological activity, making it a candidate for various therapeutic applications. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The amino group allows for the formation of hydrogen bonds, influencing enzyme activity and potentially modulating metabolic pathways. Research indicates that this compound may possess anti-inflammatory and analgesic properties, although further studies are necessary to fully elucidate its biological effects .

The synthesis of methyl 2-(4-amino-3-methylphenyl)acetate typically involves:

  • Esterification: The reaction of 4-amino-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. This process is usually conducted under reflux conditions to ensure complete conversion to the ester.
  • Purification: The resulting product is purified through recrystallization or distillation to achieve high purity levels.

In industrial settings, continuous flow processes and automated reactors may be employed to enhance efficiency and yield during production. Advanced purification techniques such as chromatography are also utilized to ensure product quality .

Methyl 2-(4-amino-3-methylphenyl)acetate has diverse applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
  • Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: Serves as a probe in studies of enzyme activity and protein interactions.
  • Industrial

Studies on methyl 2-(4-amino-3-methylphenyl)acetate have focused on its interactions with biological macromolecules. The compound's amino group facilitates binding with enzymes or receptors, which can alter their conformation and activity. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share structural similarities with methyl 2-(4-amino-3-methylphenyl)acetate:

  • Methyl 2-amino-2-(4-hydroxyphenyl)acetate
  • Methyl 2-amino-2-(3-methylphenyl)acetate
  • Ethyl (4-methylphenyl)(1-piperidinyl)acetate
  • Methyl 2-(2-aminophenyl)acetate hydrochloride

Uniqueness

What sets methyl 2-(4-amino-3-methylphenyl)acetate apart from these similar compounds is the specific arrangement of the amino and methyl groups on the phenyl ring. This unique positioning can significantly influence its chemical reactivity, biological activity, and interaction profiles compared to other derivatives. For instance, the presence of both an amino group and a methyl substituent may enhance its solubility and reactivity in biological systems, making it particularly valuable in medicinal chemistry .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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